2-Amino-5-bromobenzotrifluoride hydrochloride
Description
2-Amino-5-bromobenzotrifluoride hydrochloride (CAS: 445-02-3) is a halogenated aromatic compound characterized by an amino group (-NH₂) at the 2-position, a bromine atom at the 5-position, and a trifluoromethyl (-CF₃) group at the benzotrifluoride core. This structure confers unique physicochemical properties, such as enhanced lipophilicity from the -CF₃ group and reactivity from the bromine and amino substituents.
Properties
Molecular Formula |
C7H6BrClF3N |
|---|---|
Molecular Weight |
276.48 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H5BrF3N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H |
InChI Key |
IJPCZWDEYYLBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzotrifluoride hydrochloride typically involves the bromination of 2-Aminobenzotrifluoride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of 2-Amino-5-bromobenzotrifluoride hydrochloride may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
Types of Reactions:
Substitution Reactions: 2-Amino-5-bromobenzotrifluoride hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The amino group in the compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-Amino-5-hydroxybenzotrifluoride or 2-Amino-5-alkoxybenzotrifluoride can be formed.
Oxidation Products: Nitro derivatives such as 2-Nitro-5-bromobenzotrifluoride.
Reduction Products: Corresponding amines such as 2-Amino-5-bromobenzotrifluoride.
Scientific Research Applications
2-Amino-5-bromobenzotrifluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromobenzotrifluoride hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Impact of Substituent Modifications
- Halogen Position: Bromine at the 5-position (as in the target compound) vs. 4-position (e.g., 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid) alters electronic effects and steric hindrance, impacting receptor binding .
- Trifluoromethyl Group: The -CF₃ group enhances metabolic stability and lipophilicity, making the compound more bioavailable compared to non-fluorinated analogs .
- Amino vs. Methylamino: Substituting -NH₂ with -NHCH₃ (as in 2-(methylamino)benzotrifluoride hydrochloride) reduces hydrogen-bonding capacity but increases lipid solubility, affecting membrane permeability .
Research Findings and Case Studies
- Synthetic Utility: 2-Amino-5-bromobenzotrifluoride hydrochloride is a versatile building block for Suzuki-Miyaura couplings, leveraging its bromine atom for cross-coupling reactions .
- Comparative Reactivity : In a study comparing halogenated benzotrifluorides, bromine-substituted compounds demonstrated faster reaction kinetics in nucleophilic aromatic substitution than chlorine analogs due to bromine’s lower electronegativity .
- Biological Screening: A 2024 study found that 2-amino-5-bromobenzotrifluoride hydrochloride exhibited moderate inhibition (IC₅₀ = 12 µM) against kinase enzymes, outperforming its 5-chloro analog (IC₅₀ = 28 µM) .
Biological Activity
2-Amino-5-bromobenzotrifluoride hydrochloride (CAS Number: 445-02-3) is an organic compound notable for its unique structural features, including an amino group, a bromine atom, and trifluoromethyl groups. This compound has garnered attention due to its biological activity , particularly its potential as an antibacterial agent. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 2-amino-5-bromobenzotrifluoride hydrochloride is . Its structure can be represented as follows:
- Amino Group : Contributes to the compound's reactivity and biological interactions.
- Bromine Atom : Influences the compound's electrophilic character.
- Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability.
2-Amino-5-bromobenzotrifluoride hydrochloride exhibits antibacterial properties primarily through the inhibition of protein synthesis. It interferes with ribosomal activity, which is essential for bacterial growth and replication. The specific mechanisms include:
- Binding Affinity : The compound demonstrates a significant binding affinity for ribosomal components, which disrupts normal protein synthesis pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, impacting drug metabolism and biochemical pathways critical for bacterial survival.
Biological Activity
Research indicates that 2-amino-5-bromobenzotrifluoride hydrochloride is effective against various bacterial strains. Its antibacterial activity has been assessed through minimal inhibitory concentration (MIC) studies, revealing selective action against Gram-positive bacteria such as Bacillus subtilis.
Comparative Biological Activity Table
| Compound Name | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-5-bromobenzotrifluoride HCl | Bacillus subtilis | 32 | Inhibition of protein synthesis |
| 4-Amino-3-bromobenzotrifluoride | Staphylococcus aureus | 64 | Ribosomal interference |
| 2-Amino-4-bromobenzotrifluoride | Escherichia coli | 128 | Disruption of cellular processes |
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that 2-amino-5-bromobenzotrifluoride hydrochloride effectively inhibited the growth of Bacillus subtilis, with an MIC value indicating its potential for development as an antimicrobial agent.
- Structure-Activity Relationship (SAR) : Research into structurally similar compounds has provided insights into how variations in the amino positioning and halogen substitutions affect biological activity. For instance, compounds with different substitution patterns exhibited varying levels of antibacterial efficacy, suggesting that the specific arrangement of functional groups plays a critical role in their biological effects.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and may penetrate biological membranes effectively, which is crucial for its potential therapeutic applications.
- Toxicological Assessments : While the antibacterial properties are promising, further research is necessary to evaluate the toxicity profiles of 2-amino-5-bromobenzotrifluoride hydrochloride in mammalian systems to ensure safety for potential therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
